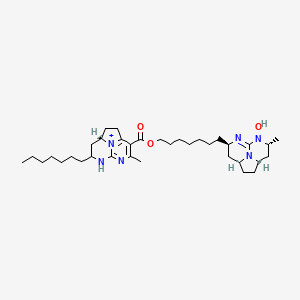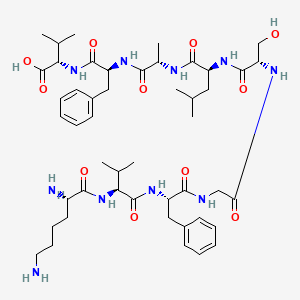
2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions. This reaction forms the benzimidazole core, which is then further modified to introduce the phenyl and ethyl groups . Common reagents used in this synthesis include sodium metabisulphite as an oxidation agent and various solvents such as chloroform and acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid to form nitro derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the aromatic ring.
Substitution: Halogenation, such as bromination, can occur at specific positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Nitric acid in acetone.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in glacial acetic acid.
Major Products Formed
Oxidation: Nitro derivatives of the benzimidazole ring.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved may include the inhibition of topoisomerase enzymes and the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group at the 9-position and the phenyl group at the 2-position enhances its biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
111679-15-3 |
|---|---|
Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
4-ethyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-2-19-15-10-6-7-11-16(15)20-12-14(18-17(19)20)13-8-4-3-5-9-13;/h3-11,14H,2,12H2,1H3;1H |
InChI Key |
VLBUNDVCASHYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=NC(C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















